Cas no 74639-14-8 (Liquiritin apioside)

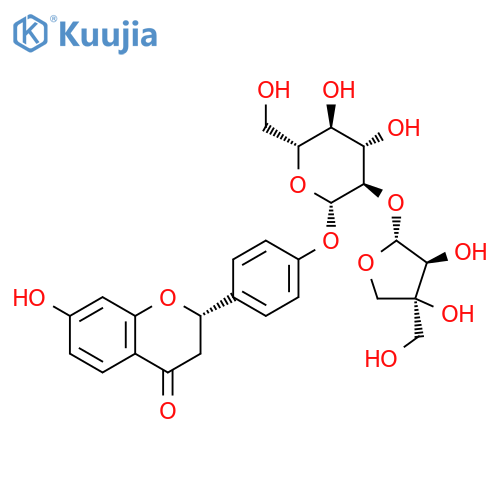

Liquiritin apioside structure

商品名:Liquiritin apioside

CAS番号:74639-14-8

MF:C26H30O13

メガワット:550.508609294891

MDL:MFCD09260034

CID:1124011

PubChem ID:45360052

Liquiritin apioside 化学的及び物理的性質

名前と識別子

-

- Liquiritin apioside

- (2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one

- [ "" ]

- 8T57TH2CCD

- Liquiritigenin 4'-o-apiosyl-O-glucoside

- Liquiritigenin-4'-o-apiosyl(1->2)glucoside

- 4H-1-Benzopyran-4-one, 2-(4-((2-o-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)phenyl)-2,3-dihydro-7-hydroxy-, (2S)-

- (2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihyd

- Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

- SCHEMBL14002238

- 2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one

- FT-0698924

- 4',7-Dihydroxyflavanone 4'-apiosylglucoside

- Liquiritigenin 4'-apiosylglucoside

-

- MDL: MFCD09260034

- インチ: 1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1

- InChIKey: FTVKHUHJWDMWIR-DWMQJYMWSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@](C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])[C@@]1([H])[C@]([H])(OC2C([H])=C([H])C(=C([H])C=2[H])[C@]2([H])C([H])([H])C(C3C([H])=C([H])C(=C([H])C=3O2)O[H])=O)O[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]1([H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 550.168641g/mol

- ひょうめんでんか: 0

- XLogP3: -0.8

- 水素結合ドナー数: 7

- 水素結合受容体数: 13

- 回転可能化学結合数: 7

- どういたいしつりょう: 550.168641g/mol

- 単一同位体質量: 550.168641g/mol

- 水素結合トポロジー分子極性表面積: 205Ų

- 重原子数: 39

- 複雑さ: 837

- 同位体原子数: 0

- 原子立体中心数の決定: 9

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 550.5

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.65±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 904.5±65.0 °C at 760 mmHg

- フラッシュポイント: 304.4±27.8 °C

- ようかいど: ほとんど溶けない(0.072 g/l)(25ºC)、

- じょうきあつ: 0.0±0.3 mmHg at 25°C

Liquiritin apioside セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Liquiritin apioside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP0875-20mg |

Liquiritin apioside |

74639-14-8 | 98% | 20mg |

$96 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB168-10mg |

Liquiritin apioside |

74639-14-8 | 95+% | 10mg |

1588CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D660320-5mg |

Liquiritin Apioside |

74639-14-8 | 98% (HPLC) | 5mg |

$510 | 2024-05-25 | |

| ChemFaces | CFN90707-20mg |

Liquiritin apioside |

74639-14-8 | >=98% | 20mg |

$90 | 2023-09-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB168-25mg |

Liquiritin apioside |

74639-14-8 | 95+% | 25mg |

2972CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB168-50mg |

Liquiritin apioside |

74639-14-8 | 95+% | 50mg |

5040CNY | 2021-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L82980-100mg |

Liquiritin apioside |

74639-14-8 | 95% | 100mg |

¥7596.0 | 2023-07-10 | |

| MedChemExpress | HY-N1471-10mg |

Liquiritin apioside |

74639-14-8 | 99.60% | 10mg |

¥850 | 2024-07-21 | |

| MedChemExpress | HY-N1471-5mg |

Liquiritin apioside |

74639-14-8 | 99.60% | 5mg |

¥550 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L82980-25mg |

Liquiritin apioside |

74639-14-8 | 95% | 25mg |

¥2836.0 | 2023-07-10 |

Liquiritin apioside 関連文献

-

Natália Martins,Lillian Barros,Montserrat Due?as,Celestino Santos-Buelga,Isabel C. F. R. Ferreira RSC Adv. 2015 5 26991

-

Ting Liu,Yue Cui,Xiumin Tian,Songhe Li,Fei Han,Bin Ji,Yunli Zhao,Zhiguo Yu Anal. Methods 2017 9 5890

-

Shujun Zhou,Jiliang Cao,Weijun Kong,Meihua Yang,Antonio F. Logrieco,Shihai Yang,Li Wan Anal. Methods 2013 5 5528

-

Shuai Ji,Yujie Wang,Zhenyu Su,Dandan He,Yan Du,Mengzhe Guo,Dongzhi Yang,Daoquan Tang RSC Adv. 2018 8 13989

-

Yi Tao,Dandan Su,Yingshan Du,Weidong Li,Baochang Cai,Liuqing Di,Liyun Shi,Lihong Hu RSC Adv. 2016 6 109730

74639-14-8 (Liquiritin apioside) 関連製品

- 14259-46-2(Narirutin)

- 14259-47-3(Didymin)

- 5041-81-6(Isoliquiritin)

- 13463-28-0(Eriocitrin)

- 120926-46-7(Isoliquiritin apioside)

- 551-15-5(Liquiritin)

- 13241-32-2(Neoeriocitrin)

- 118985-27-6(4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-,(2S)- (9CI))

- 14941-08-3(Poncirin)

- 1405-86-3(Glycyrrhizic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74639-14-8)Liquiritin apioside

清らかである:99%

はかる:10mg

価格 ($):226.0